molecular formula C10H16O B1654249 (5S)-2-Methylidene-5-prop-1-en-2-ylcyclohexan-1-ol CAS No. 216655-62-8

(5S)-2-Methylidene-5-prop-1-en-2-ylcyclohexan-1-ol

Cat. No. B1654249
M. Wt: 152.23
InChI Key: PNVTXOFNJFHXOK-RGURZIINSA-N
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Description

(5S)-2-Methylidene-5-prop-1-en-2-ylcyclohexan-1-ol is also known as carvone. It is a natural organic compound that is found in the essential oils of a variety of plants, including caraway, spearmint, and dill. Carvone has a unique chemical structure that makes it a valuable compound for use in scientific research.

Mechanism Of Action

The mechanism of action of carvone is not fully understood, but research has shown that it has a variety of effects on the body. It has been shown to have antioxidant properties, which may help protect cells from damage caused by free radicals. It has also been shown to have anti-inflammatory properties, which may help reduce inflammation in the body.

Biochemical And Physiological Effects

Carvone has several biochemical and physiological effects on the body. It has been shown to have a calming effect on the nervous system, which may help reduce anxiety and stress. It has also been shown to have a positive effect on digestion, helping to reduce bloating and gas. Additionally, carvone has been shown to have a positive effect on the respiratory system, helping to reduce coughing and congestion.

Advantages And Limitations For Lab Experiments

One of the main advantages of using carvone in lab experiments is its availability. It is a relatively inexpensive compound that is readily available in large quantities. Additionally, carvone has a unique chemical structure that makes it a valuable compound for use in a variety of experiments. However, one limitation of using carvone in lab experiments is that it can be difficult to work with due to its strong odor and volatile nature.

Future Directions

There are many potential future directions for research on carvone. One area of interest is its potential as a natural insecticide. Research has shown that carvone has insecticidal properties, and it may be possible to develop new insecticides based on this compound. Additionally, carvone may have potential as a treatment for cancer. Studies have shown that carvone can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for further research. Finally, carvone may have potential as a natural preservative in food and beverages, as it has been shown to have antimicrobial properties.

Scientific Research Applications

Carvone has a wide range of applications in scientific research. It is commonly used as a flavoring agent in food and beverages, but it also has several other important uses. For example, carvone has been shown to have antimicrobial properties, making it useful in the development of new antibiotics. It has also been studied for its potential as a natural insecticide and as a treatment for cancer.

properties

IUPAC Name

(5S)-2-methylidene-5-prop-1-en-2-ylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h9-11H,1,3-6H2,2H3/t9-,10?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNVTXOFNJFHXOK-RGURZIINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC(=C)C(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@H]1CCC(=C)C(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701240448
Record name (5S)-2-Methylene-5-(1-methylethenyl)cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701240448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5S)-2-Methylidene-5-prop-1-en-2-ylcyclohexan-1-ol

CAS RN

216655-62-8
Record name (5S)-2-Methylene-5-(1-methylethenyl)cyclohexanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=216655-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5S)-2-Methylene-5-(1-methylethenyl)cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701240448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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